molecular formula C9H11N5 B3166985 N-methyl-1-[3-(1H-tetrazol-5-yl)phenyl]methanamine CAS No. 915920-43-3

N-methyl-1-[3-(1H-tetrazol-5-yl)phenyl]methanamine

Cat. No.: B3166985
CAS No.: 915920-43-3
M. Wt: 189.22 g/mol
InChI Key: CMSDVXHISHLDKS-UHFFFAOYSA-N
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Description

N-methyl-1-[3-(1H-tetrazol-5-yl)phenyl]methanamine is a useful research compound. Its molecular formula is C9H11N5 and its molecular weight is 189.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-methyl-1-[3-(2H-tetrazol-5-yl)phenyl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N5/c1-10-6-7-3-2-4-8(5-7)9-11-13-14-12-9/h2-5,10H,6H2,1H3,(H,11,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMSDVXHISHLDKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC(=CC=C1)C2=NNN=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901241123
Record name N-Methyl-3-(2H-tetrazol-5-yl)benzenemethanamine
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Molecular Weight

189.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

915920-43-3
Record name N-Methyl-3-(2H-tetrazol-5-yl)benzenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=915920-43-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Methyl-3-(2H-tetrazol-5-yl)benzenemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901241123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Structure Activity Relationship Sar Studies of N Methyl 1 3 1h Tetrazol 5 Yl Phenyl Methanamine

Role of the Tetrazole Ring as a Bioisostere and Pharmacophore

The 1H-tetrazol-5-yl group is a prominent feature of the molecule and a well-established pharmacophore in medicinal chemistry. Its role extends beyond simple structural scaffolding; it actively participates in molecular interactions that govern the compound's biological profile.

The 5-substituted 1H-tetrazole ring is widely recognized as a bioisostere of the carboxylic acid functional group. tandfonline.comnih.gov This mimicry is attributed to several shared physicochemical properties that are crucial for target recognition. The acidity of the tetrazole proton (pKa ≈ 4.5–4.9) is comparable to that of carboxylic acids, allowing it to exist in an anionic state at physiological pH. nih.gov This negative charge is delocalized over the planar, aromatic tetrazole ring, enabling it to engage in similar ionic interactions with biological targets as a carboxylate group. nih.gov

Table 1: Physicochemical Comparison of Tetrazole and Carboxylic Acid
Property5-Substituted TetrazoleCarboxylic AcidReference
Acidity (pKa)~4.5 - 4.9~4.5 - 4.9 nih.gov
GeometryPlanar, AromaticPlanar nih.gov
Lipophilicity of AnionMore lipophilicLess lipophilic nih.gov
Charge DistributionDelocalized over the ringLocalized on two oxygen atoms nih.gov

The tetrazole ring, with its four nitrogen atoms, is a versatile hydrogen bond donor and acceptor, which significantly influences its interaction with biological macromolecules. nih.govnih.gov The ring's N-H group can act as a hydrogen bond donor, while the sp² hybridized nitrogen atoms serve as acceptors. acs.org This capacity allows the tetrazole moiety to form an extensive and stable hydrogen bonding network within a receptor's binding site. nih.govacs.org

Crystal structure analyses have shown that a tetrazole ring can participate in up to four hydrogen bonds simultaneously. nih.govacs.org Modeling studies and experimental evidence suggest that the hydrogen bond environment surrounding a tetrazolate anion extends further than that of a carboxylate. nih.gov Furthermore, deprotonated tetrazoles are thought to form stronger hydrogen bonds than their carboxylate counterparts, potentially leading to higher binding affinity and potency. researchgate.net

A key advantage of using a tetrazole ring as a carboxylic acid bioisostere is its enhanced metabolic stability. tandfonline.comnih.govacs.org Carboxylic acids are susceptible to metabolic transformations in the liver, such as conjugation with glucuronic acid or amino acids, which can lead to rapid clearance. tandfonline.comacs.org The tetrazole ring is resistant to these common metabolic pathways, including β-oxidation. acs.org This resistance to degradation often results in an improved pharmacokinetic profile and a longer biological half-life for the parent compound. researchgate.net

Studies have demonstrated that tetrazole-containing compounds exhibit comparable or even superior microsomal stability when compared to their carboxylic acid analogues. researchgate.net While tetrazoles can undergo N-glucuronidation, the resulting adducts are generally more stable and less reactive than the O-glucuronides formed from carboxylic acids, which have occasionally been linked to toxicity. nih.gov This inherent stability makes the tetrazole moiety a valuable component in designing drug candidates with favorable metabolic profiles. nih.govresearchgate.net

Impact of the N-methyl and Phenyl Moieties on Biological Activity

The N-methyl methanamine and phenyl groups are integral to the molecule's structure, influencing its physicochemical properties and its interactions at a molecular level.

The methylation of the primary amine to a secondary amine (N-methyl) introduces significant changes that can profoundly affect biological activity. This modification, while seemingly minor, alters the amine's basicity, steric profile, and hydrogen-bonding capacity. N-methylation generally increases lipophilicity and can enhance metabolic stability by protecting the amine from enzymatic degradation. nih.govresearchgate.net

Introducing a methyl group can modulate the molecule's interaction with its target. It reduces the number of hydrogen bond donors from two (in a primary amine) to one, which can be critical for specificity and binding affinity. This change can either be beneficial or detrimental, depending on the specific hydrogen bonding requirements of the target receptor. nih.govuqtr.ca Furthermore, the addition of a methyl group can improve pharmacokinetic properties by enhancing membrane permeability and bioavailability. researchgate.net However, the precise impact is context-dependent, as N-methylation has been shown to increase, decrease, or have minimal effect on the biological activity of various compounds. uqtr.ca

Table 2: Effects of N-Methylation on Amine Properties
PropertyPrimary Amine (-CH₂NH₂)Secondary Amine (-CH₂NHCH₃)Reference
Hydrogen Bond Donors21 nih.gov
LipophilicityLowerHigher researchgate.net
Metabolic StabilityPotentially lowerPotentially higher researchgate.net
Steric HindranceLessMore mdpi.com

The phenyl ring acts as a central scaffold, connecting the tetrazole ring and the N-methyl methanamine side chain. Its primary role in SAR is to provide a rigid framework that orients the other functional groups for optimal interaction with a biological target. The introduction of a phenyl ring significantly increases a molecule's lipophilicity, which is a critical factor for its absorption, distribution, metabolism, and excretion (ADME) profile. nih.gov

The lipophilic nature of the phenyl group often facilitates binding to hydrophobic pockets within target proteins or enzymes. acs.org Research has shown that the addition of a phenyl group can lead to substantial increases in potency by enabling favorable van der Waals or π-π stacking interactions within a lipophilic binding pocket. acs.org The substitution pattern on the phenyl ring (in this case, meta-substitution) is also crucial, as it defines the spatial relationship between the tetrazole and the amine side chain, directly impacting the molecule's ability to conform to the binding site's geometry. taylorandfrancis.com While increased lipophilicity can improve potency, an excessive number of aromatic rings can negatively affect developability criteria such as aqueous solubility.

Conformational Analysis and Bioactive Conformations

The key rotatable bonds in N-methyl-1-[3-(1H-tetrazol-5-yl)phenyl]methanamine are:

The bond connecting the phenyl ring to the tetrazole ring.

The bond between the phenyl ring and the methylaminomethyl group.

The bond between the benzylic carbon and the nitrogen atom of the methylamino group.

The rotation around the bond linking the phenyl and tetrazole rings determines their relative orientation. Due to potential steric hindrance between the ortho-hydrogens of the phenyl ring and the tetrazole ring, a completely planar conformation might be energetically unfavorable. It is likely that the tetrazole ring is twisted out of the plane of the phenyl ring to achieve a lower energy state. The exact dihedral angle would be influenced by the electronic interactions between the two aromatic systems.

The flexibility of the N-methylmethanamine side chain is another crucial factor. The rotation around the bond connecting this side chain to the phenyl ring allows the methylamino group to be positioned in various spatial arrangements relative to the tetrazole moiety. This flexibility is often essential for a molecule to adapt its conformation to the binding site of a biological target.

The bioactive conformation is the specific three-dimensional arrangement of a drug molecule that is recognized by and binds to its biological target, leading to a pharmacological effect. In the absence of experimental data, such as an X-ray co-crystal structure with its target, computational modeling techniques like molecular mechanics and quantum chemistry calculations are often employed to predict the low-energy conformations. These studies can provide insights into the likely shapes the molecule can adopt in a biological environment. For this compound, it is hypothesized that specific conformations that orient the tetrazole ring and the methylamino group in a particular spatial relationship are essential for its biological activity. The tetrazole ring, being a bioisostere of a carboxylic acid, can participate in hydrogen bonding and ionic interactions, while the methylamino group can also act as a hydrogen bond donor or acceptor.

Rotatable BondDescriptionPotential Impact on Conformation
Phenyl-TetrazoleDetermines the relative orientation of the two rings.A non-planar arrangement is likely favored to minimize steric clash.
Phenyl-CH2Governs the position of the side chain relative to the rings.Allows for a wide range of spatial orientations of the amino group.
CH2-NHCH3Influences the orientation of the methylamino group.Affects the directionality of potential hydrogen bonds.

Rational Design Principles for this compound Derivatives

Rational drug design aims to develop new and improved drug candidates based on an understanding of the drug-target interaction. For this compound, several strategies can be employed to design derivatives with potentially enhanced activity, selectivity, or pharmacokinetic properties. These strategies are guided by the structural features of the parent molecule.

Modifications of the Phenyl Ring:

Substitution on the phenyl ring is a common strategy to explore the SAR of a compound. Introducing various functional groups at different positions can modulate the electronic properties, lipophilicity, and steric bulk of the molecule. For instance, in a related series of N-[2-(1H-tetrazol-5-yl)phenyl]benzamide derivatives, substitutions on the phenyl ring were found to significantly impact their agonist activity at the G protein-coupled receptor 35 (GPR35). nih.govlookchem.com This suggests that the electronic nature and position of substituents are critical.

Electronic Effects: Introducing electron-withdrawing groups (e.g., halogens, nitro groups) or electron-donating groups (e.g., methoxy, methyl groups) can alter the pKa of the tetrazole ring and the basicity of the amine, which can influence binding interactions.

Steric Effects: The size and shape of the substituents can influence the preferred conformation of the molecule and its ability to fit into a binding pocket. Bulky groups may either enhance binding by filling a hydrophobic pocket or hinder it through steric clashes.

Lipophilicity: Modifying the lipophilicity (logP) of the molecule by adding hydrophobic or hydrophilic substituents can affect its absorption, distribution, metabolism, and excretion (ADME) properties.

Position of SubstitutionType of SubstituentPotential Effect
Ortho to TetrazoleSmall, electron-withdrawingMay influence the acidity of the tetrazole and the ring's conformation.
Meta to TetrazoleHydrophobicCould interact with a hydrophobic pocket in the target protein.
Para to TetrazoleHydrogen bond donor/acceptorMay form additional interactions with the target, enhancing affinity.

Modifications of the N-methylaminomethyl Side Chain:

The side chain provides a key interaction point and its modification can have a profound impact on activity.

Alkyl Chain Length: Increasing or decreasing the length of the linker between the phenyl ring and the nitrogen atom could optimize the distance to a key interaction point in the binding site.

N-Substitution: Replacing the N-methyl group with other alkyl groups (e.g., ethyl, propyl) or even cyclic structures could explore additional hydrophobic interactions. The nature of the substituent can also influence the basicity of the nitrogen atom.

Introduction of Rigidity: Incorporating the side chain into a cyclic structure, such as a piperidine (B6355638) or pyrrolidine (B122466) ring, can reduce the conformational flexibility. This can be advantageous if the bioactive conformation is known, as it "locks" the molecule in a more active shape, potentially increasing potency and reducing off-target effects.

Modifications of the Tetrazole Ring:

While the 1H-tetrazole is often a crucial pharmacophore, its properties can be fine-tuned.

N-Substitution: Alkylation at the N-1 or N-2 positions of the tetrazole ring can alter its electronic properties and hydrogen bonding capacity. This can also have a significant impact on the molecule's metabolic stability.

The rational design of derivatives of this compound should be an iterative process, involving the synthesis of a focused library of compounds based on these principles, followed by biological evaluation to establish a clear SAR. The data obtained would then guide the design of the next generation of more potent and selective molecules.

Mechanistic Investigations and Biological Target Identification

Elucidation of Molecular Mechanisms of Action

The molecular mechanism of a compound is fundamentally defined by its interaction with its biological target. For N-methyl-1-[3-(1H-tetrazol-5-yl)phenyl]methanamine, this involves understanding the binding forces at play and the subsequent modulation of enzyme activity.

While specific thermodynamic data for the binding of this compound to a target is not publicly available, the interactions can be inferred from the properties of its tetrazole group. The tetrazole ring is a well-known bioisostere for carboxylic acids and amides, valued for its metabolic stability and unique electronic properties. nih.gov Its binding is typically governed by a network of non-covalent interactions.

The four nitrogen atoms of the tetrazole ring act as hydrogen bond acceptors, capable of forming an extensive hydrogen-bonding network with amino acid residues like serine and threonine within a protein's active site. nih.gov Furthermore, the electron-rich nature of the ring allows for electrostatic and charge-transfer interactions, including potential sandwiching between positively charged arginine residues. nih.gov The tetrazole moiety can also act as an efficient metal chelator, interacting with metallic cofactors like zinc in the active sites of metalloenzymes. nih.gov

Table 1: Potential Ligand-Target Interactions for the Tetrazole Moiety

Interaction TypeDescriptionPotential Interacting Residues/Moieties
Hydrogen BondingThe four nitrogen atoms can act as hydrogen bond acceptors. nih.govSerine, Threonine, Asparagine, Lysine, Water molecules
Electrostatic InteractionsThe electron-rich ring can interact with positively charged residues. nih.govArginine, Lysine
Metal ChelationThe nitrogen atoms can coordinate with metal ions in an enzyme's active site. nih.govZinc (Zn²⁺), Copper (Cu²⁺)
van der Waals ForcesGeneral non-specific interactions between the phenyl ring and hydrophobic pockets.Leucine, Isoleucine, Valine, Phenylalanine

Given its structure as a secondary amine, this compound is a candidate for interaction with amine oxidases. These enzymes catalyze the oxidative deamination of amines. Amine Oxidase Copper Containing 3 (AOC3), for instance, employs a "ping-pong" catalytic mechanism. researchgate.net In this process, the amine substrate first binds to the enzyme, forming a Schiff base with the topaquinone (B1675334) cofactor, leading to the release of an aldehyde product.

An inhibitor like this compound could interfere with this pathway in several ways. It could act as a competitive inhibitor, binding to the active site and preventing the natural substrate from accessing it. Alternatively, it could be a non-competitive inhibitor, binding to a different site on the enzyme and altering its conformation, thereby reducing its catalytic efficiency. nih.gov Some inhibitors may also act as mechanism-based inactivators, being processed by the enzyme to a reactive species that forms a covalent bond, permanently disabling the enzyme.

Identification of Specific Biological Targets

Identifying the precise biological target of a novel compound requires a systematic screening approach.

To identify the biological targets of this compound, a panel of in vitro screening assays would be employed, focusing on enzymes known to interact with amine-containing structures. High-throughput screening (HTS) methods are particularly valuable for this purpose.

Fluorescence-based assays are common for screening amine oxidase inhibitors. chinaphar.com These assays use a probe that becomes fluorescent upon oxidation by the enzyme. A decrease in the fluorescent signal in the presence of the test compound indicates inhibition. Spectrophotometric assays can also be used, for example, by monitoring the absorbance change resulting from the oxidation of a substrate like kynuramine. mdpi.com For more detailed kinetic studies, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) methods can quantify the depletion of the substrate and the formation of the product. evotec.com

Table 2: Comparison of In Vitro Assays for Amine Oxidase Target Screening

Assay TypePrincipleAdvantagesDisadvantages
Fluorescence-Based AssayMeasures the fluorescence generated from an enzyme-specific probe. chinaphar.comHigh sensitivity, suitable for HTS. chinaphar.comPotential for interference from fluorescent compounds.
Spectrophotometric AssayMeasures the change in absorbance as a substrate is converted to a product. mdpi.comCost-effective, straightforward.Lower sensitivity, potential for interference from UV-absorbing compounds. mdpi.com
LC-MS/MSDirectly measures substrate and product concentrations. evotec.comHigh specificity and sensitivity, provides detailed kinetic data.Lower throughput, requires specialized equipment.

The most compelling evidence for the potential target of this compound comes from studies on structurally similar compounds. Research into inhibitors of Amine Oxidase Copper Containing 3 (AOC3), also known as vascular adhesion protein-1 (VAP-1), provides a strong case. AOC3 is involved in inflammatory processes by catalyzing the oxidative deamination of primary amines and facilitating the transmigration of leukocytes. nih.govnih.gov

A study on ω-(5-phenyl-2H-tetrazol-2-yl)alkyl-substituted compounds found that 6-(5-phenyl-2H-tetrazol-2-yl)hexan-1-amine is a tight-binding substrate for AOC3. nih.gov To develop inhibitors, the terminal amine group of this substrate was replaced with functional groups like hydrazides. This demonstrates that the phenyl-tetrazole scaffold is recognized by the active site of AOC3. The subject compound, this compound, shares this core phenyl-tetrazole structure and possesses a secondary amine group, making AOC3 a highly probable biological target.

Table 3: Activity of Related Phenyl-Tetrazole Compounds on AOC3

CompoundReported ActivityReference
6-(5-phenyl-2H-tetrazol-2-yl)hexan-1-amineTight-binding substrate of AOC3. nih.govArch Pharm (Weinheim), 2022 nih.gov
ω-(5-Phenyl-2H-tetrazol-2-yl)alkyl-substituted hydrazidesDeveloped as effective inhibitors of AOC3. nih.govArch Pharm (Weinheim), 2022 nih.gov

Cellular and Biochemical Pathway Analysis Perturbations

Assuming AOC3 is the primary biological target, inhibition by this compound would lead to significant perturbations in specific cellular and biochemical pathways. AOC3 is stored in intracellular vesicles and moves to the surface of endothelial cells during inflammation. researchgate.net Its enzymatic activity generates hydrogen peroxide (H₂O₂), ammonia, and aldehydes, which contribute to oxidative stress and inflammation. nih.govdrugbank.com

Therefore, inhibition of AOC3 would likely have the following effects:

Reduction of Inflammation: By blocking the enzymatic and adhesive functions of AOC3, the compound would inhibit the recruitment and transmigration of leukocytes to inflamed tissues. nih.govresearchgate.net

Decreased Oxidative Stress: Inhibition of AOC3's catalytic activity would prevent the generation of hydrogen peroxide, thereby reducing local oxidative stress in the vasculature. nih.gov This could protect against downstream cellular damage.

Modulation of Fibrotic Pathways: AOC3 has been implicated in cardiac remodeling and fibrosis, partly through H₂O₂-mediated activation of ERK1/2 pathways in cardiac fibroblasts. nih.gov An inhibitor could therefore mitigate fibrotic processes in various tissues.

Tetrazoles in Biochemical Studies

Currently, there is a notable absence of specific mechanistic or biological target identification studies for this compound in published scientific literature. Research detailing its direct interactions with biological molecules, its mechanism of action, or specific enzyme inhibition data is not publicly available.

However, the structural components of this molecule, particularly the 5-substituted-1H-tetrazole ring, are of significant interest in medicinal chemistry and biochemical research. The tetrazole moiety is a well-established and crucial functional group whose role has been extensively investigated in a wide array of biologically active compounds. eurekaselect.comresearchgate.net

The Tetrazole Moiety as a Carboxylic Acid Bioisostere

The most prominent role of the tetrazole group in biochemical studies is its function as a bioisostere of the carboxylic acid group. eurekaselect.com Bioisosteres are chemical substituents with similar physical or chemical properties that impart comparable biological activities to a molecule. The 5-substituted-1H-tetrazole ring mimics a carboxylic acid in several key ways:

Acidity: The tetrazole ring has a pKa value typically ranging from 4.5 to 4.9, which is very similar to that of a carboxylic acid (pKa 4.2–4.4). This allows it to exist in an ionized, anionic state at physiological pH, similar to a carboxylate anion. researchgate.net

Stereoelectronic Properties: Both the tetrazolate anion and the carboxylate anion are planar, and the negative charge is delocalized across the ring or functional group, respectively. This allows the tetrazole group to engage in similar electrostatic or ionic interactions with biological targets, such as receptors or enzyme active sites. mdpi.com

Lipophilicity and Metabolic Stability: Replacing a carboxylic acid with a tetrazole ring can increase the lipophilicity of a compound, which may influence its ability to cross cell membranes. mdpi.com Furthermore, the tetrazole ring is generally more resistant to metabolic degradation pathways compared to a carboxylic acid, potentially improving the pharmacokinetic profile of a drug candidate. nih.govacs.org

Interactions with Biological Targets

In biochemical studies of various compounds, the tetrazole ring has been shown to be critical for binding to biological targets. The nitrogen-rich ring can participate in multiple types of non-covalent interactions that are essential for molecular recognition and biological activity:

Hydrogen Bonding: The N-H of the tetrazole ring can act as a hydrogen bond donor, while the other nitrogen atoms can act as hydrogen bond acceptors.

Ionic Interactions: In its deprotonated (anionic) form, the tetrazole ring can form strong ionic bonds with positively charged residues, such as arginine or lysine, in a protein's binding site.

Metal Chelation: The tetrazole moiety can act as an effective ligand for metal ions, such as zinc, within the active sites of metalloenzymes. This has been observed in studies of tetrazole-based inhibitors of enzymes like metallo-β-lactamases. nih.govacs.org

The inclusion of a tetrazole group in molecules similar to this compound suggests its potential to interact with a range of biological targets. For instance, various tetrazole derivatives have been investigated as monoamine oxidase (MAO) inhibitors, P2X(7) receptor antagonists, and agents with anticancer, anti-inflammatory, or antimicrobial properties. researchgate.netnih.govnih.gov These activities are fundamentally linked to the biochemical interactions facilitated by the tetrazole ring.

Due to the lack of specific experimental research on this compound, a data table of its biological activities cannot be provided.

Computational Chemistry and Molecular Modeling for N Methyl 1 3 1h Tetrazol 5 Yl Phenyl Methanamine

Quantum Chemical Calculations of Electronic Structure and Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, which are governed by its electronic structure. Methods like Density Functional Theory (DFT) are employed to solve the Schrödinger equation, providing detailed information about electron distribution, molecular orbital energies, and reactivity.

Table 1: Illustrative Quantum Chemical Properties This table presents typical data obtained from quantum chemical calculations and is for illustrative purposes only, as specific experimental data for N-methyl-1-[3-(1H-tetrazol-5-yl)phenyl]methanamine is not available in the cited literature.

PropertyValueSignificance
HOMO Energy-6.5 eVIndicates electron-donating capability.
LUMO Energy-1.2 eVIndicates electron-accepting capability.
HOMO-LUMO Gap5.3 eVRelates to chemical reactivity and kinetic stability.
Dipole Moment3.8 DIndicates overall polarity and influences solubility.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

To explore the therapeutic potential of a compound, it is essential to understand how it interacts with its biological target, typically a protein or enzyme. Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used for this purpose.

Molecular Docking: This method predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. Docking algorithms sample numerous possible conformations and score them based on binding affinity, with lower scores typically indicating better binding. The results reveal plausible binding poses and identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, that stabilize the ligand-receptor complex. For this compound, docking studies could identify potential protein targets and elucidate the specific amino acid residues involved in its binding.

Molecular Dynamics (MD) Simulations: Following docking, MD simulations are used to assess the stability of the predicted ligand-protein complex over time. By simulating the motions of atoms and molecules under physiological conditions, MD can confirm whether the ligand remains stably bound in the active site. Key metrics analyzed include the Root Mean Square Deviation (RMSD) of the ligand and protein backbone, which indicates conformational stability, and the Root Mean Square Fluctuation (RMSF), which highlights flexible regions of the protein.

Table 2: Example of Molecular Docking and MD Simulation Results The following data is representative of typical outputs from docking and MD studies and is for illustrative purposes. Specific target interaction data for this compound is not available in the cited literature.

ParameterResultInterpretation
Docking Score-8.5 kcal/molPredicts strong binding affinity to the hypothetical target.
Key Interacting ResiduesARG-60, TYR-61, TRP-57Identifies amino acids forming hydrogen bonds and pi-stacking interactions.
Ligand RMSD (MD)1.5 ÅIndicates the ligand maintains a stable binding pose throughout the simulation.
Protein RMSD (MD)2.0 ÅShows the overall protein structure remains stable upon ligand binding.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. By developing a mathematical model, QSAR can predict the activity of new, unsynthesized molecules.

To build a QSAR model, a dataset of compounds with known activities is required. Various molecular descriptors—numerical values that characterize properties of the molecule such as steric, electronic, and hydrophobic features—are calculated for each compound. Statistical methods like Multiple Linear Regression (MLR) are then used to create an equation that correlates these descriptors with activity. A predictive QSAR model can guide the structural modification of a lead compound like this compound to enhance its potency.

Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties

The therapeutic success of a drug is dependent not only on its binding affinity but also on its pharmacokinetic profile, commonly referred to as ADME (Absorption, Distribution, Metabolism, and Excretion). Poor ADME properties are a major cause of failure in drug development. In silico ADME prediction allows for the early assessment of a compound's drug-likeness.

Table 3: Predicted ADME Properties for a Representative Molecule This table shows a typical ADME profile generated by computational software. These values are illustrative and not specific to this compound.

ADME PropertyPredicted ValueAcceptable RangeSignificance
QPlogPo/w (Lipophilicity)1.8-2.0 to 6.5Influences absorption and distribution.
QPlogS (Aqueous Solubility)-3.5> -6.5Impacts absorption and formulation.
QPlogBB (Brain/Blood Partition)-1.2-3.0 to 1.2Predicts ability to cross the blood-brain barrier.
Human Oral Absorption>80%High (>80%), Medium (30-80%), Low (<30%)Indicates potential for oral bioavailability.
Lipinski's Rule of Five0 Violations≤ 1 ViolationGeneral indicator of drug-likeness.

Virtual Screening and Ligand-Based Drug Design Approaches

Computational chemistry plays a crucial role in identifying novel hit compounds from vast chemical libraries through a process called virtual screening. This technique can be broadly categorized into structure-based and ligand-based approaches.

Virtual Screening: In structure-based virtual screening (SBVS), a library of compounds is computationally docked into the binding site of a target protein. The top-scoring compounds are then selected for experimental testing. This approach is highly effective when the 3D structure of the target is known.

Ligand-Based Drug Design: When the structure of the target is unknown, ligand-based methods are employed. These approaches rely on the knowledge of other molecules that are known to be active. Techniques include pharmacophore modeling, which identifies the essential 3D arrangement of functional groups required for activity, and 3D shape similarity searching. A compound like this compound could serve as a query molecule or a fragment in such a search to find other compounds with similar structural features and potentially similar biological activity.

Preclinical Pharmaceutical Research Applications and Derivative Development

Exploration of Diverse Therapeutic Potentials of Tetrazole Compounds

Tetrazole and its derivatives are recognized for their broad spectrum of biological activities, making them privileged structures in drug discovery. phmethods.netnih.gov The five-membered heterocyclic ring, with its four nitrogen atoms, can engage in various noncovalent interactions with biological targets. researchgate.net This versatility has spurred extensive research into their potential as antimicrobial, antitumor, and anti-inflammatory agents, among other therapeutic applications. bohrium.comeurekaselect.comsphinxsai.com

The search for new antimicrobial agents to combat drug resistance is a global health priority, and tetrazole derivatives have emerged as a promising class of compounds. bohrium.comnih.gov Numerous studies have demonstrated their efficacy against a range of pathogenic microbes.

Antibacterial Activity: Novel synthesized tetrazole derivatives have shown significant activity against both Gram-positive and Gram-negative bacteria. ekb.eg For instance, certain imide-tetrazole hybrids exhibited potent antibacterial properties, with Minimum Inhibitory Concentration (MIC) values ranging from 0.8 to 3.2 μg/mL against various standard and clinical bacterial strains, in some cases showing higher activity than the reference drug ciprofloxacin. nih.gov These compounds were found to inhibit the growth of clinical Staphylococcus aureus and Staphylococcus epidermidis strains with MIC values of 0.8 μg/mL. nih.gov Other research has identified N-ribofuranosyl tetrazole derivatives that were particularly effective against E. coli and S. aureus, with MIC values surpassing the efficacy of chloramphenicol (B1208) and ampicillin. acs.org The mechanism for some of these compounds involves the inhibition of bacterial DNA topoisomerase IV and gyrase. nih.gov

Antifungal Activity: The antifungal potential of tetrazole compounds has also been explored. While some series of tetrazole derivatives showed no action against fungi like Aspergillus fumigatus or Candida albicans ekb.eg, other studies have reported significant antifungal effects. Schiff's bases of tetrazolo[1,5-a]quinoxalines and other derivatives have been synthesized and shown to possess promising activity against various fungal strains. phmethods.netsphinxsai.com For example, a series of 5-thio-substituted tetrazole derivatives showed moderate activity against tested organisms, with specific analogues demonstrating effective antifungal action. nih.gov

Table 1: Selected Tetrazole Derivatives and their Antimicrobial Activity

Compound/Derivative Class Target Organism(s) Key Findings Reference(s)
Imide-tetrazole hybrids Staphylococcus aureus, Staphylococcus epidermidis MIC values as low as 0.8 μg/mL against clinical strains. nih.gov
Fluorinated flavone-tetrazole hybrids S. aureus, B. subtilis, E. coli, P. aeruginosa, C. albicans Compounds 6e, 6f, 7a, and 7f showed potent antimicrobial activities. researchgate.net
N-ribofuranosyl tetrazoles E. coli, S. aureus Compounds 1c and 5c surpassed the efficacy of chloramphenicol. acs.org
5-thio-substituted tetrazoles Various bacteria and fungi Compounds 25 and 26 showed the most effective activities. nih.gov
Bis(arylidene-2-[(tetrazol-5-yl)]alkanes) Listeria innocua, E. Coli, P. aeruginosa, S. aureus, C. albicans All synthesized compounds exhibited some antimicrobial properties. bohrium.com

The tetrazole scaffold is a key component in the design of novel anticancer agents due to its ability to mimic other functional groups and interact with various biological targets. benthamdirect.comeurekaselect.com Tetrazole-containing compounds have demonstrated significant potential in treating a wide range of cancers by inhibiting cancer cell proliferation. nih.gov

Researchers have synthesized numerous tetrazole derivatives and evaluated their activity against various human cancer cell lines. For example, novel pyridyl-tetrazol-1-yl-indole compounds were found to inhibit the growth of cervical, breast, liver, colon, and glioblastoma cell lines, with submicromolar IC50 values. mdpi.com These compounds were particularly potent against glioblastoma (GBM) cell lines while showing low toxicity in non-tumor cells. mdpi.com Another study on steroidal tetrazole derivatives, analogues of the prostate cancer drug abiraterone, showed significant antiproliferative activity toward PC-3 (prostate), MCF-7 (breast), MDA-MB-231 (breast), and HT-29 (colon) cancer cell lines, with no observed cytotoxicity toward noncancerous cells. bohrium.com Similarly, tetrazole-linked benzochromene derivatives displayed cytotoxicity against MCF-7, Caco-2, HeLa, and SKBR-3 cancer cell lines, with IC50 values comparable to the standard drug 5-Fluorouracil. nih.gov The mechanism of action for some of these compounds involves the inhibition of tubulin polymerization. mdpi.com

Table 2: Antiproliferative Activity of Selected Tetrazole Derivatives

Compound/Derivative Class Cancer Cell Line(s) Key Findings Reference(s)
Pyridyl-tetrazol-1-yl-indoles Glioblastoma (U87 MG, T98G), Cervical (HeLa), Breast (MCF7) Submicromolar IC50 values; high selectivity toward cancer cells. mdpi.com
Steroidal tetrazole derivatives Prostate (PC-3), Breast (MCF-7, MDA-MB-231), Colon (HT-29) Exhibited antiproliferative activity in the low-micromolar IC50 range. bohrium.com
Tetrazole-linked benzochromenes Breast (MCF-7, SKBR-3), Colon (Caco-2), Cervical (HeLa) Potent cytotoxicity with IC50 values between 15-33 μM. nih.gov
Tetrazole-piperazinesulfonamide hybrids Cervical (SiHA), Breast (MDA-MB-235), Pancreatic (PANC-1) Significant growth inhibitory activity (GI50 ≤ 0.1 µM). ijpsonline.com
(Tetrazol-5-yl)methylindole derivatives Human Liver Carcinoma (HepG2) Demonstrated anticancer activity against the tested cell line. nih.gov

Tetrazole derivatives have been widely investigated for their anti-inflammatory properties. phmethods.netsphinxsai.com Several series of novel tetrazole compounds have been synthesized and screened for their ability to reduce inflammation in preclinical models. nih.gov For instance, a series of 1,5-diaryl-substituted tetrazoles were evaluated for their inhibitory activity against cyclooxygenase (COX) enzymes, which are key mediators of inflammation. nih.gov These compounds showed IC50 values ranging from 0.42 to 8.1 μM for COX-1 and 2.0 to 200 μM for COX-2. nih.gov

In other studies, tetrazolo[1,5-a]quinoline (B14009986) derivatives were synthesized and evaluated, with four compounds proving to be as active as the standard anti-inflammatory drug indomethacin (B1671933) in animal models. sphinxsai.com Another study reported that a tetrazole derivative, compound V [1,1-dimethyl-3-(phenyl (1H- tetrazol-1-yl) methyl amino urea], exhibited potent anti-inflammatory activity in the carrageenan-induced paw edema model in rats when compared to the standard drug phenylbutazone. sphinxsai.com Beyond anti-inflammatory effects, tetrazole-containing compounds have also shown potential as analgesic agents. nih.govsphinxsai.com

Table 3: Anti-inflammatory Activity of Selected Tetrazole Derivatives

Compound/Derivative Class Activity/Model Key Findings Reference(s)
1,5-Diaryl-substituted tetrazoles COX-1 and COX-2 Inhibition Showed potent inhibitory activity with low micromolar IC50 values. nih.gov
Tetrazolo[1,5-a]quinoline derivatives Animal models of inflammation Four compounds were found to be as active as indomethacin. sphinxsai.com
1,1-dimethyl-3-(phenyl (1H- tetrazol-1-yl) methyl amino urea (B33335) Carrageenan-induced paw edema Exhibited more promising activity than other synthesized derivatives. sphinxsai.com
4,5-dihydro-1,5-diaryl-1H-pyrazole-3-substituted-heteroazoles Carrageenan-induced rat paw edema A tetrazole derivative (compound 61) was the most potent compound in the series. nih.gov

Development of N-methyl-1-[3-(1H-tetrazol-5-yl)phenyl]methanamine Analogues and Derivatives

While research on the specific therapeutic applications of this compound is limited, the development of analogues and derivatives from structurally similar tetrazole-containing methanamines provides a framework for potential synthetic modifications. The primary amine or secondary methylamine (B109427) group serves as a versatile handle for introducing various functional groups, such as carbamates, sulfonamides, ureas, and thioureas, to modulate the compound's physicochemical and pharmacological properties.

The synthesis of carbamate (B1207046) and sulfonamide derivatives from a tetrazole-containing amine has been demonstrated as a viable strategy for creating novel compounds with potential biological activity. scholarsresearchlibrary.com Research on the structurally related compound (2'-(1H-tetrazol-5-yl)-biphenyl-4-yl)methanamine illustrates this approach. In this study, a series of N-substituted sulfonamides and methyl carbamates were synthesized from the parent amine. scholarsresearchlibrary.com The synthesis involved reacting the amine with various pharmacologically active sulfonyl chlorides or carbonochloridates in the presence of a mild base. scholarsresearchlibrary.com

The resulting libraries of sulfonamide and carbamate derivatives were then screened for their antimicrobial activities. The study found that these new compounds showed a range from moderate to potent activity against pathogenic bacteria and fungi, with compounds 3a (a sulfonamide) and 5a (a carbamate) exhibiting particularly potent activity. scholarsresearchlibrary.com This work highlights a successful strategy for derivatizing a tetrazole-methanamine core to generate analogues with therapeutic potential.

Urea and thiourea (B124793) moieties are considered privileged structures in medicinal chemistry, forming the backbone of numerous therapeutic agents with a wide range of pharmacological properties, including antimicrobial and antitumor effects. rsc.orgnih.gov The development of urea and thiourea derivatives from a core amine structure is a common strategy in drug discovery.

Furthermore, thiourea derivatives can serve as important synthetic precursors for the creation of tetrazole rings. mdpi.com The transition from 1,3-disubstituted thioureas to 1,5-disubstituted tetrazoles can be achieved through oxidative desulfurization. mdpi.com This synthetic relationship allows for the creation of matched pairs of compounds to study structure-activity relationships. For example, a study involving the conversion of antimicrobial thiourea compounds into their corresponding N-(furan-2-ylmethyl)-1H-tetrazol-5-amine derivatives resulted in a significant increase in antimicrobial properties for the tetrazole-containing molecules. nih.govmdpi.com This suggests that converting a thiourea derivative of a compound like this compound could be a strategy to enhance its biological activity.

Incorporation of Other Heterocyclic Moieties (e.g., pyrazole (B372694), thiazole)

In the field of medicinal chemistry, the modification of a lead compound by incorporating different heterocyclic rings is a common strategy to explore and optimize biological activity. For derivatives related to this compound, the introduction of moieties such as pyrazole and thiazole (B1198619) has been investigated to modulate physicochemical properties and target interactions.

Pyrazole Derivatives: The pyrazole scaffold is a key feature in many biologically active compounds, known for a wide range of therapeutic effects including anti-inflammatory, antimicrobial, and anti-tumor activities. mdpi.com Research into the synthesis of tetra-substituted phenylaminopyrazole derivatives has demonstrated versatile and efficient methods for creating libraries of these compounds. nih.gov For instance, one-pot condensation reactions have been used to produce highly functionalized phenylaminopyrazoles. nih.gov While direct derivatives of this compound incorporating a pyrazole ring are not extensively detailed in the provided research, the principles of their synthesis are well-established. The general approach involves reacting α,β-unsaturated ketones with hydrazine (B178648) derivatives, followed by oxidative aromatization to yield the pyrazole ring. mdpi.com The biological evaluation of novel pyrazole derivatives often begins with cell-based assays to screen for potential cytotoxic or antiproliferative effects on various cell lines. nih.gov

Thiazole Derivatives: Thiazole rings are another important heterocyclic moiety found in numerous pharmacologically active molecules, including well-known antibiotics like penicillin. nih.gov The synthesis of novel thiazole derivatives is an active area of research aimed at discovering new therapeutic agents. nih.gov For example, a series of diaryl derivatives incorporating a 1,3-thiazolidin-4-one scaffold were synthesized from 3-(trifluoromethyl)phenylthioureas. nih.gov These synthetic efforts often involve cyclization reactions to form the thiazole-containing ring system. Preclinical evaluation of these compounds includes assessing their activity against various cell lines and pathogens. For instance, some novel thiazole derivatives have shown promising antimicrobial activity, with some compounds exhibiting efficacy that surpasses standard antibiotics in preliminary studies. nih.gov

The table below summarizes examples of preclinical research on pyrazole and thiazole derivatives, highlighting their synthetic context and initial biological screening.

Heterocyclic MoietyDerivative ClassSynthetic ApproachPreclinical Evaluation ContextReference
Pyrazole Tetra-substituted phenylaminopyrazolesOne-pot condensation of active methylene (B1212753) reagents, phenylisothiocyanate, and substituted hydrazine.Antiproliferative activity on cancer and normal cell lines. nih.gov
Pyrazole 5-(4-fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazoleTwo-step reaction: microwave-assisted synthesis of pyrazoline followed by oxidative aromatization.Molecular docking studies for potential anti-breast cancer activity. mdpi.com
Thiazole Di-, tri-, and tetrathiazole moietiesReaction of 2-bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one with heterocyclic amines and thiosemicarbazones.Antimicrobial activity against various bacteria and fungi; molecular docking. nih.gov
Thiazole 1,3-Thiazolidin-4-one derivativesCyclization of biologically active 3-(trifluoromethyl)phenylthioureas.Cytotoxicity against MT-4 cells and anti-HIV properties. nih.gov

Strategies for Modulating Pharmacokinetic Profiles in Preclinical Models

A significant challenge in early-stage drug discovery is overcoming poor pharmacokinetic (PK) profiles, which can hinder the translation of promising compounds from preclinical research to clinical application. nih.gov For tetrazolyl compounds and their derivatives, modulating PK characteristics such as absorption, distribution, metabolism, and excretion (ADME) is crucial for achieving desired therapeutic exposure.

Several strategies are employed in preclinical models to improve and fine-tune PK profiles:

Formulation and Delivery Systems: The formulation of a drug candidate plays a critical role in its PK trajectory. nih.gov Preclinical studies often explore various formulation approaches to enhance bioavailability and maintain therapeutic concentrations. For compounds with rapid clearance, strategies may include the use of subcutaneous oil formulations to create a depot effect, leading to a longer half-life compared to oral (PO) or intraperitoneal (IP) administration. nih.gov Other techniques involve nanoparticles, microparticles, and lipid or polymer conjugation to alter the systemic PK profile. nih.gov

Alternative Administration Routes: Investigating different routes of administration is a key preclinical strategy. Comparing oral (PO), intraperitoneal (IP), subcutaneous (SC), and intravenous (IV) routes can reveal the most effective way to achieve desired systemic concentrations. nih.gov For small molecules that are cleared rapidly, continuous IV infusion via an implanted pump can be used to maintain systemic exposure above a target concentration, enabling further biological evaluation that would otherwise be unfeasible. nih.gov

Cross-over Study Designs: To account for high inter-subject variability in preclinical PK studies, a cross-over design is often preferred over a parallel study design. nih.gov In a cross-over study, each subject receives all different formulations being tested, which helps to limit the impact of individual physiological differences and provides more precise and accurate comparative data. nih.gov This methodology is crucial for reliably assessing the relative performance of different drug formulations. nih.gov

Optimizing formulation and delivery strategies early in the drug development process is essential for achieving adequate systemic uptake, which in turn allows for a more thorough understanding of a compound's biological effects and expedites its potential clinical advancement. nih.gov

Neuroprotective and Antioxidant Research Contexts for Related Tetrazolyl Compounds

The tetrazole moiety is a recognized pharmacophore in medicinal chemistry, and compounds containing this ring system have been explored for a variety of therapeutic applications, including those related to the central nervous system (CNS). researchgate.net Research into related tetrazolyl compounds has revealed potential neuroprotective and antioxidant activities.

Neuroprotective Research: Mitochondrial dysfunction and oxidative damage are implicated in the pathogenesis of neurodegenerative conditions like Alzheimer's disease. mdpi.com Compounds that can protect neuronal cells from damage are of significant interest. In this context, certain tetrazole derivatives have been investigated as potential neuroprotective agents. For example, a study on 3-tetrazolyl-β-carboline derivatives explored their ability to protect against cytotoxicity induced by neurotoxins. nih.gov One derivative, 3-(1-benzyl-1H-tetrazol-5-yl)-1-(p-dimethylaminophenyl)-β-carboline, was identified as having low cytotoxicity and the ability to prevent cell death induced by the neurotoxin MPP+, a model compound used in Parkinson's disease research. nih.gov This suggests that the tetrazole scaffold can be incorporated into molecules with neuroprotective potential. The tetrazole ring is often used as a bioisostere for the carboxylic acid group, a modification that can influence a molecule's ability to interact with biological targets, including receptors in the CNS. nih.govnih.gov

Antioxidant Research: Oxidative stress is a key factor in various diseases, and compounds with the ability to scavenge free radicals are valuable therapeutic candidates. Several studies have evaluated the antioxidant properties of novel tetrazole derivatives. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a common method used for this evaluation. researchgate.netcentralasianstudies.org

In one study, a series of newly synthesized tetrazole derivatives were assessed for their antioxidant activity. researchgate.net The results showed that some of the synthesized compounds possessed significant radical scavenging capabilities. researchgate.net Another study synthesized novel tetrazole derivatives (Y8-Y14) and evaluated their antioxidant potential using the DPPH method. centralasianstudies.org Compound Y12, in particular, demonstrated excellent antioxidant properties, with scavenging activity comparable to the standard antioxidant, ascorbic acid. centralasianstudies.org These findings highlight that the tetrazole nucleus can be a component of molecules with potent antioxidant effects. centralasianstudies.orgnih.govuobaghdad.edu.iq

The table below presents findings from preclinical studies on the antioxidant activity of various tetrazole derivatives.

Compound/Derivative SeriesAssay MethodKey FindingReference
Tetrazole derivatives S3-S4 and S8-S10DPPH radical scavengingCompound S10 showed the highest radical scavenging activity among the synthesized compounds. researchgate.net
Novel tetrazole derivatives Y8-Y14DPPH radical scavengingCompound Y12 exhibited the highest scavenging activity (103.4% at 7.8125 µg/mL), comparable to ascorbic acid. centralasianstudies.org
Thienopyrimidine-tetrazolyl derivativesNot specifiedExhibited very good antioxidant properties, more potent than reference compounds BHA and Trolox. nih.gov
Tetrazole derivatives C6 and C7DPPH radical scavengingThe antioxidant activity of the synthesized compounds ranged from good to medium. uobaghdad.edu.iqresearchgate.net

Advanced Analytical Characterization Techniques for Research Purity and Structure Elucidation

Spectroscopic Methods for Structural Assignment

Spectroscopic techniques are indispensable tools for elucidating the molecular structure of N-methyl-1-[3-(1H-tetrazol-5-yl)phenyl]methanamine by providing detailed information about its atomic and molecular composition, as well as the chemical bonds present.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 1D and 2D Experiments)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. While specific experimental NMR data for this compound is not widely available in the public domain, the expected spectra can be predicted based on its structure.

In a ¹H NMR spectrum, distinct signals would be anticipated for the protons of the methyl group, the methylene (B1212753) bridge, the aromatic phenyl ring, and the N-H proton of the amine, as well as the N-H proton of the tetrazole ring. The chemical shifts (δ) of these protons would be influenced by their local electronic environments. For instance, the aromatic protons would likely appear in the downfield region (typically δ 7-8 ppm), while the methyl and methylene protons would be found in the upfield region. Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be instrumental in establishing the connectivity between protons and carbons in the molecule, further confirming its structure.

The ¹³C NMR spectrum would complement the ¹H NMR data by providing information on the carbon skeleton. Each unique carbon atom in this compound would give rise to a distinct signal. The chemical shifts of the aromatic carbons, the tetrazole ring carbon, the methylene carbon, and the methyl carbon would provide further evidence for the proposed structure.

Hypothetical ¹H NMR Data for this compound

Functional Group Predicted Chemical Shift (δ, ppm) Multiplicity Integration
N-CH₃ 2.3 - 2.6 Singlet 3H
Ar-CH₂-N 3.7 - 4.0 Singlet 2H
Aromatic-H 7.4 - 8.2 Multiplet 4H
NH (amine) 1.5 - 2.5 (broad) Singlet 1H

Hypothetical ¹³C NMR Data for this compound

Carbon Type Predicted Chemical Shift (δ, ppm)
N-CH₃ 35 - 45
Ar-CH₂-N 50 - 60
Aromatic C 120 - 140
Aromatic C-Tetrazole 135 - 145

Infrared (IR) and Fourier-Transform Infrared (FTIR-ATR) Spectroscopy

Infrared (IR) and Fourier-Transform Infrared (FTIR) spectroscopy are valuable techniques for identifying the functional groups present in a molecule. The IR spectrum of this compound would be expected to exhibit characteristic absorption bands corresponding to the various vibrational modes of its functional groups.

Predicted IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
N-H (Amine) Stretch 3300 - 3500 (broad)
N-H (Tetrazole) Stretch 3000 - 3300 (broad)
C-H (Aromatic) Stretch 3000 - 3100
C-H (Aliphatic) Stretch 2800 - 3000
C=C (Aromatic) Stretch 1450 - 1600
C=N (Tetrazole) Stretch 1500 - 1650

Mass Spectrometry (MS, HRMS, LC-MS, LC-MS/MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement for this compound, allowing for the determination of its elemental formula (C₉H₁₁N₅).

In addition to the molecular ion peak, the mass spectrum would display a characteristic fragmentation pattern. This pattern arises from the cleavage of the molecule into smaller, charged fragments and provides valuable structural information. Techniques such as liquid chromatography-mass spectrometry (LC-MS) and tandem mass spectrometry (LC-MS/MS) can be used to separate the compound from any impurities before mass analysis and to further investigate its fragmentation pathways, respectively. Although experimental mass spectrometry data for this specific compound is not available in the reviewed literature, the expected molecular ion peaks are presented below.

Expected Molecular Ion Peaks in Mass Spectrometry

Ion Calculated m/z
[M+H]⁺ 190.1087

Chromatographic Techniques for Purity Assessment and Isolation (e.g., Thin-Layer Chromatography, Flash Chromatography, High-Performance Liquid Chromatography)

Chromatographic techniques are essential for the separation, isolation, and purity assessment of chemical compounds.

Thin-Layer Chromatography (TLC) is a rapid and convenient method for monitoring the progress of a chemical reaction and assessing the purity of the product.

Flash Chromatography is a preparative technique used to purify larger quantities of the compound from a reaction mixture.

High-Performance Liquid Chromatography (HPLC) is a highly sensitive and quantitative technique used to determine the purity of the final compound. By using a suitable column and mobile phase, HPLC can separate this compound from any starting materials, byproducts, or other impurities. The purity is typically determined by the relative area of the main peak in the chromatogram. A purity of ≥95% is often required for research applications.

Elemental Analysis

Elemental analysis is a technique used to determine the elemental composition of a compound. The experimentally determined percentages of carbon, hydrogen, and nitrogen would be compared to the theoretical values calculated from the molecular formula (C₉H₁₁N₅). A close correlation between the experimental and theoretical values provides strong evidence for the compound's elemental composition and purity.

Theoretical Elemental Composition of this compound

Element Symbol Atomic Weight Number of Atoms % Composition
Carbon C 12.01 9 57.13%
Hydrogen H 1.01 11 5.86%

Q & A

Basic: What are the most effective synthetic routes for N-methyl-1-[3-(1H-tetrazol-5-yl)phenyl]methanamine, and how can reaction conditions be optimized?

Answer:
The synthesis typically involves reductive amination of a tetrazole-containing aldehyde with methylamine. For example, a similar compound was synthesized using NaBH3CN as a reducing agent in methanol/acetic acid, yielding 31% after purification via precipitation (MTBE) . Optimization strategies include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) may enhance reactivity for intermediates.
  • Temperature control : Room temperature or mild heating (40–60°C) minimizes side reactions.
  • Catalyst use : Acidic conditions (e.g., AcOH) improve imine formation efficiency.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization enhances purity .

Basic: What spectroscopic techniques are critical for confirming the structure of this compound?

Answer:

  • 1H/13C NMR : Key signals include the methylamine singlet (~δ 2.3 ppm for N–CH3) and aromatic protons (δ 7.2–8.5 ppm) adjacent to the tetrazole .
  • FTIR : Absorbance at ~1550 cm⁻¹ (C=N stretching) and 2500–2600 cm⁻¹ (N–H of tetrazole) confirm functional groups .
  • Mass spectrometry : High-resolution MS (HRMS) validates the molecular ion ([M+H]+) and fragmentation patterns .

Advanced: How can researchers resolve contradictory data in purity analysis (e.g., HPLC vs. NMR)?

Answer:

  • Multi-method validation : Combine HPLC (for quantitative purity) with 1H NMR (to detect non-UV-active impurities) .
  • Spiking experiments : Introduce known impurities to identify unresolved peaks.
  • Advanced chromatography : Use UPLC or chiral columns for better resolution of structurally similar byproducts .

Advanced: What computational strategies predict the biological targets of this compound?

Answer:

  • Molecular docking : Tools like AutoDock Vina or Schrödinger simulate binding to receptors (e.g., GPCRs or enzymes). Focus on the tetrazole’s ability to mimic carboxylate groups in hydrogen bonding .
  • Pharmacophore modeling : Map electrostatic and hydrophobic features to identify target compatibility .
  • MD simulations : Assess binding stability over time (e.g., 100 ns trajectories) .

Basic: How should this compound be stored to ensure stability?

Answer:

  • Temperature : Store at –20°C under inert atmosphere (argon or nitrogen) to prevent oxidation.
  • Light sensitivity : Use amber vials to avoid photodegradation of the tetrazole ring.
  • Moisture control : Desiccants (e.g., silica gel) prevent hydrolysis of the amine group .

Advanced: What structural modifications enhance the compound’s bioavailability while retaining activity?

Answer:

  • Substituent engineering : Introduce electron-withdrawing groups (e.g., –CF3) on the phenyl ring to improve metabolic stability .
  • Prodrug strategies : Convert the methylamine to a tertiary amine or amide for better membrane permeability .
  • Salt formation : Hydrochloride salts (common in similar compounds) enhance solubility .

Advanced: How can scale-up challenges (e.g., low yield) be addressed for preclinical studies?

Answer:

  • Flow chemistry : Continuous synthesis reduces batch variability and improves heat management .
  • Catalyst recycling : Immobilized catalysts (e.g., Pd on carbon) enhance reusability.
  • Solvent optimization : Switch to greener solvents (e.g., ethanol/water mixtures) without compromising yield .

Basic: What in vitro assays are recommended for preliminary toxicity screening?

Answer:

  • Cytotoxicity : MTT assay on HEK-293 or HepG2 cells.
  • hERG inhibition : Patch-clamp assays to assess cardiac risk.
  • Metabolic stability : Liver microsome assays (human/rat) to predict clearance rates .

Advanced: How do electronic effects of substituents influence the tetrazole’s reactivity?

Answer:

  • Electron-withdrawing groups (e.g., –F, –CF3) : Increase tetrazole’s acidity (pKa ~4–5), enhancing hydrogen-bonding capacity with targets .
  • Steric hindrance : Bulky substituents at the phenyl 4-position reduce off-target interactions .

Advanced: What regulatory documentation is critical for advancing this compound to preclinical trials?

Answer:

  • CMC data : Include synthesis protocols, impurity profiles, and stability studies (ICH guidelines).
  • Safety reports : GLP-compliant acute toxicity (OECD 423) and genotoxicity (Ames test) data .
  • Bioanalytical validation : FDA-compliant methods for pharmacokinetic studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.